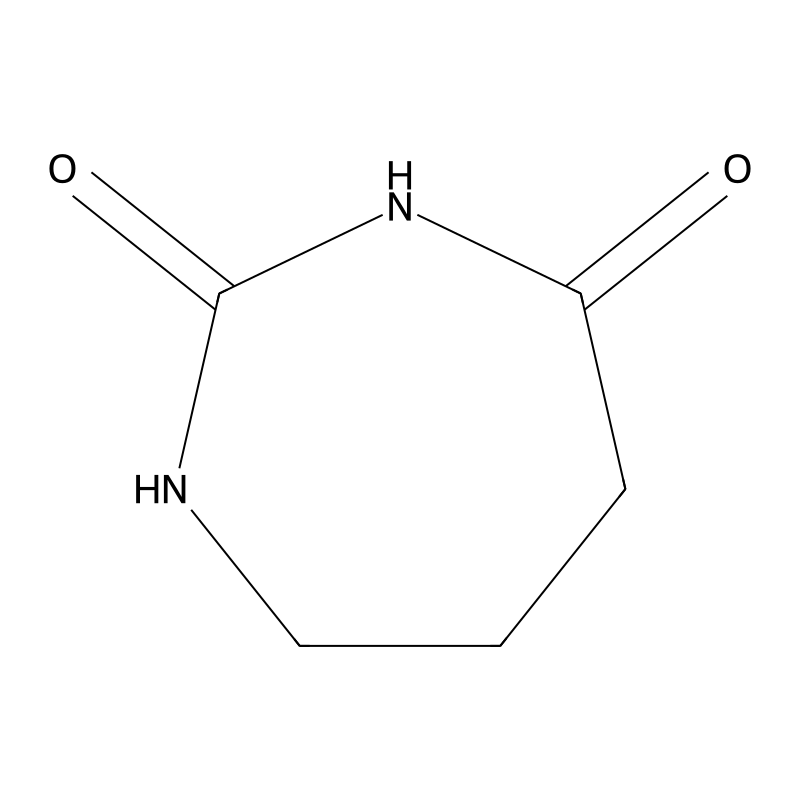

1,3-Diazepane-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Diazepane-2,4-dione is a heterocyclic organic compound characterized by its diazepane ring structure, which consists of a six-membered ring containing two nitrogen atoms at the 1 and 3 positions, and two carbonyl groups at the 2 and 4 positions. Its molecular formula is C₅H₈N₂O₂, and it has a molecular weight of approximately 128.13 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties.

- Condensation Reactions: It reacts with amines to form more complex structures, including various substituted diazepines .

- Cyclization Reactions: The compound can cyclize under specific conditions to yield different nitrogen-containing heterocycles .

- Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, allowing for further functionalization of the molecule .

Research indicates that compounds related to 1,3-diazepane-2,4-dione exhibit significant biological activity. They have been studied for their potential in:

- Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.

- Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

- Neuroactive Effects: The diazepane structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of 1,3-diazepane-2,4-dione can be achieved through several methods:

- Condensation of Dicarbonyl Compounds: The reaction of 1,3-diamines with 1,3-dicarbonyl compounds is a common method. This involves forming an intermediate that subsequently cyclizes to yield the diazepane structure .

- Ring Expansion Techniques: Recent studies have introduced one-step protocols for expanding smaller cyclic compounds into 1,3-diazepane derivatives .

- Multi-Step Synthetic Routes: More complex synthetic pathways involve multiple steps including protection-deprotection strategies and selective functionalization of the diazepane ring .

1,3-Diazepane-2,4-dione and its derivatives have several applications:

- Pharmaceuticals: Due to their biological activity, they are explored as potential drugs for treating infections and cancers.

- Chemical Intermediates: They serve as intermediates in the synthesis of more complex organic molecules.

- Material Science: Their unique properties may find applications in developing new materials with specific functionalities .

Studies on the interactions of 1,3-diazepane-2,4-dione with biological targets are ongoing. Key areas include:

- Protein Binding Studies: Investigating how the compound interacts with various proteins could elucidate its mechanism of action.

- Receptor Binding Affinity: Understanding its affinity for neurotransmitter receptors may provide insights into its neuroactive properties.

- Metabolic Pathways: Research into how this compound is metabolized in biological systems can inform its pharmacokinetics and toxicity profile .

1,3-Diazepane-2,4-dione shares structural similarities with other compounds in the diazepine family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diazepam | Contains a benzene ring | Well-known anxiolytic drug |

| 1,2-Diazepine | Two nitrogen atoms adjacent | Less stable than 1,3-diazepanes |

| 1,4-Diazepine | Nitrogen atoms at positions 1 and 4 | Exhibits different reactivity patterns |

| 1,3-Dimethyl-2-imidazolidinone | Contains an imidazolidine structure | Unique for its application in organic synthesis |

The uniqueness of 1,3-diazepane-2,4-dione lies in its specific arrangement of carbonyl groups and nitrogen atoms which influences its reactivity and biological properties.